3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclobutane ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Cyclobutane derivatives: Various cyclobutane derivatives with different substituents can be compared to highlight the unique properties of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding interactions, distinguishing it from other similar compounds .
Properties
CAS No. |
2742660-37-1 |
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Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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